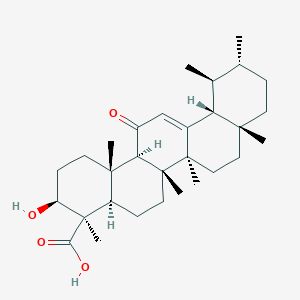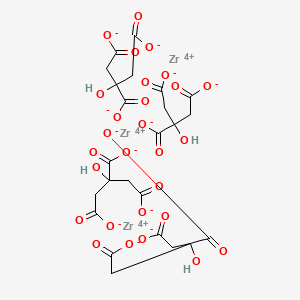
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C35H24N4O10S2 and a molecular weight of 724.70 g/mol. This compound is known for its unique structure, which includes multiple diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves the reaction of methylenebis(3-hydroxy-5-methyl-4,1-phenylene) with diazonium salts derived from 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid. The reaction is carried out under acidic conditions to ensure the stability of the diazonium groups. The process requires careful control of temperature and pH to prevent decomposition of the diazonium intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions, where the diazonium salts are prepared in situ and immediately reacted with the phenolic compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazo groups to amines.
Substitution: The diazo groups can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like copper or palladium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azo compounds.
科学的研究の応用
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene): A precursor in the synthesis of the target compound.
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid: A key reagent used in the diazotization reaction.
Uniqueness
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its multiple diazo groups and sulfonate functionalities, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry.
特性
CAS番号 |
69039-70-9 |
|---|---|
分子式 |
C35H24N4O10S2 |
分子量 |
724.7 g/mol |
IUPAC名 |
2-diazonio-5-[4-[[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxy-6-methylphenyl]methyl]-3-hydroxy-5-methylphenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C35H24N4O10S2/c1-18-13-20(48-50(44,45)32-7-3-5-24-22(32)9-11-28(38-36)34(24)42)15-30(40)26(18)17-27-19(2)14-21(16-31(27)41)49-51(46,47)33-8-4-6-25-23(33)10-12-29(39-37)35(25)43/h3-16H,17H2,1-2H3,(H2-2,40,41,42,43) |
InChIキー |
MQERJMHRDXXGOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















